molecular formula C19H21BrN6O B12246706 5-Bromo-2-{4-[({2-cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}pyrimidine

5-Bromo-2-{4-[({2-cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}pyrimidine

Cat. No.: B12246706
M. Wt: 429.3 g/mol
InChI Key: MOZDWIBHJPYDQO-UHFFFAOYSA-N
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Description

5-Bromo-2-{4-[({2-cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}pyrimidine is a complex organic compound that features a brominated pyrimidine core, a piperidine ring, and an imidazopyridazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-{4-[({2-cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}pyrimidine typically involves multi-step organic reactions. One common approach includes the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-{4-[({2-cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyrimidine derivatives, while oxidation reactions can produce pyrimidine N-oxides .

Scientific Research Applications

5-Bromo-2-{4-[({2-cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Bromo-2-{4-[({2-cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}pyrimidine involves its interaction with specific molecular targets. The imidazopyridazine moiety is known to bind to certain enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-2-{4-[({2-cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}pyrimidine is unique due to its combination of a brominated pyrimidine core, a piperidine ring, and an imidazopyridazine moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C19H21BrN6O

Molecular Weight

429.3 g/mol

IUPAC Name

6-[[1-(5-bromopyrimidin-2-yl)piperidin-4-yl]methoxy]-2-cyclopropylimidazo[1,2-b]pyridazine

InChI

InChI=1S/C19H21BrN6O/c20-15-9-21-19(22-10-15)25-7-5-13(6-8-25)12-27-18-4-3-17-23-16(14-1-2-14)11-26(17)24-18/h3-4,9-11,13-14H,1-2,5-8,12H2

InChI Key

MOZDWIBHJPYDQO-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=CN3C(=N2)C=CC(=N3)OCC4CCN(CC4)C5=NC=C(C=N5)Br

Origin of Product

United States

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